![molecular formula C21H23FO2 B14241968 (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone CAS No. 403483-46-5](/img/structure/B14241968.png)
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone is an organic compound characterized by the presence of a fluorophenyl group and an oct-7-en-1-yloxy group attached to a phenylmethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Oct-7-en-1-yloxy Group: This step involves the reaction of oct-7-en-1-ol with an appropriate halogenating agent to form oct-7-en-1-yl halide.
Coupling with 4-Hydroxybenzophenone: The oct-7-en-1-yl halide is then reacted with 4-hydroxybenzophenone in the presence of a base to form the desired ether linkage.
Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with a bromine atom instead of fluorine.
(4-Iodophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.
Properties
CAS No. |
403483-46-5 |
|---|---|
Molecular Formula |
C21H23FO2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-(4-oct-7-enoxyphenyl)methanone |
InChI |
InChI=1S/C21H23FO2/c1-2-3-4-5-6-7-16-24-20-14-10-18(11-15-20)21(23)17-8-12-19(22)13-9-17/h2,8-15H,1,3-7,16H2 |
InChI Key |
DEHGGEJABLICFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


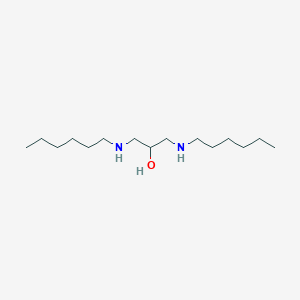

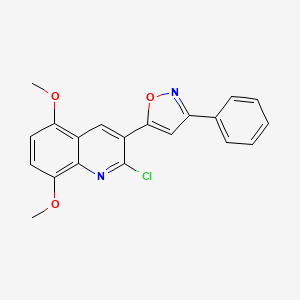
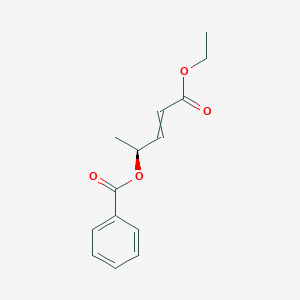
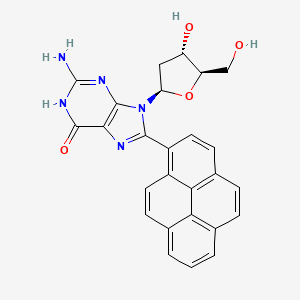
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)


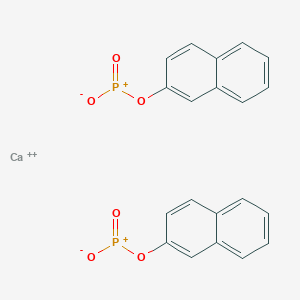
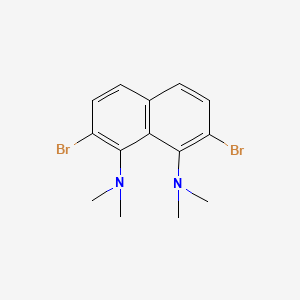

![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
